molecular formula C22H29N3O4 B2862724 2,3,4-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide CAS No. 1049436-99-8

2,3,4-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B2862724
CAS No.: 1049436-99-8
M. Wt: 399.491
InChI Key: DEPNDEUSIMURJV-UHFFFAOYSA-N
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Description

2,3,4-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with methoxy groups and a phenylpiperazine moiety. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps. One common approach is the alkylation of 2,3,4-trimethoxybenzoic acid with 2-(4-phenylpiperazin-1-yl)ethylamine. This reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,4-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.

    Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the amide bond can produce primary amines.

Scientific Research Applications

2,3,4-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide is unique due to the presence of three methoxy groups on the benzamide core, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other phenylpiperazine derivatives and contributes to its specific pharmacological profile.

Properties

IUPAC Name

2,3,4-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4/c1-27-19-10-9-18(20(28-2)21(19)29-3)22(26)23-11-12-24-13-15-25(16-14-24)17-7-5-4-6-8-17/h4-10H,11-16H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPNDEUSIMURJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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